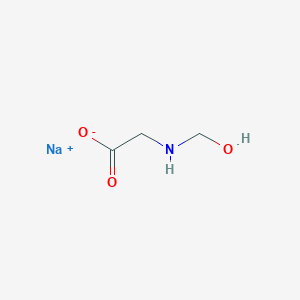

sodium;2-(hydroxymethylamino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-(hydroxymethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITBNDNUEPMTFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])NCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of sodium;2-(hydroxymethylamino)acetate

Chemical Identity, Synthesis, and Antimicrobial Mechanism

Executive Summary

Sodium Hydroxymethylglycinate (SHMG), designated by CAS 70161-44-3 , is a broad-spectrum antimicrobial preservative utilized primarily in aqueous cosmetic and industrial formulations.[1][2] Structurally, it is the sodium salt of N-(hydroxymethyl)glycine, an amino acid derivative.[3] Its efficacy is derived from its function as a formaldehyde-releasing agent (FRA) .[2][4] Unlike direct formaldehyde addition, SHMG relies on a reversible hydrolysis equilibrium to maintain a low, constant concentration of free formaldehyde, thereby providing bactericidal activity while mitigating immediate toxicity spikes.

This guide details the structural chemistry, synthesis pathways, physicochemical stability, and regulatory toxicology of SHMG for research and development applications.

Chemical Identity & Structure

Nomenclature and Classification

Molecular Architecture

The molecule consists of a glycine backbone where the amine nitrogen is alkylated with a hydroxymethyl group (

Key Structural Feature: The

Synthesis & Manufacturing Protocol

The industrial synthesis of SHMG is a two-step process involving the neutralization of glycine followed by hydroxymethylation.[2][9] This process must be controlled to maximize yield and minimize the presence of unreacted formaldehyde.[2]

Reaction Pathway[2]

-

Neutralization: Glycine is treated with Sodium Hydroxide (NaOH) to form Sodium Glycinate.[2][9]

-

Condensation: Sodium Glycinate reacts with Formaldehyde (HCHO) in a 1:1 molar ratio to form Sodium Hydroxymethylglycinate.[2]

Visualization of Synthesis (DOT)[2]

Figure 1: Step-wise industrial synthesis of Sodium Hydroxymethylglycinate from Glycine.[2][10]

Physicochemical Properties[1][2][3][6][10][11][12][13]

SHMG is most commonly supplied as a 50% aqueous solution.[1][2] Its stability is heavily dependent on pH, as the hemiaminal bond is acid-labile.[2]

| Property | Specification | Technical Insight |

| Appearance | Clear, colorless to pale yellow liquid | Darkening may indicate oxidation or contamination.[2] |

| Active Matter | 49.0% – 52.0% | Standard commercial concentration.[2] |

| pH (as supplied) | 10.0 – 12.0 | Alkaline pH stabilizes the hemiaminal bond, preventing premature formaldehyde release.[2] |

| Solubility | Miscible in water; Insoluble in oils | Requires emulsification in oil-based systems.[2] |

| Stability Range | pH 3.5 – 12.0 | Rapid decomposition occurs below pH 3.[2]0. |

| Specific Gravity | ~1.28 g/mL at 25°C | High density due to salt nature.[2] |

Mechanism of Action: The Equilibrium Model

SHMG does not kill bacteria by its own direct interaction but rather serves as a reservoir for formaldehyde.[2] The mechanism is governed by a dynamic chemical equilibrium between the intact molecule and its dissociation products.[2]

The Hydrolysis Equilibrium

In aqueous solution, SHMG undergoes reversible hydrolysis:

[2]-

Left Side (Intact): Dominant at high pH (alkaline) and high concentration.[2]

-

Right Side (Dissociated): Favored by dilution, heat, and acidic pH.[2]

The released formaldehyde (

Visualization of Mechanism (DOT)

Figure 2: The dynamic equilibrium governing formaldehyde release and antimicrobial activity.[2]

Safety, Toxicology & Regulatory Status

As a formaldehyde releaser, SHMG is subject to strict scrutiny.[2][9][11] The safety profile is bifurcated into the toxicity of the parent molecule and the toxicity of the released formaldehyde.

Regulatory Limits (EU & US)[2]

-

EU Cosmetics Regulation (1223/2009) Annex V:

-

Maximum Concentration: 0.5% (w/w) in finished products.

-

Labeling Requirement: If the concentration of free formaldehyde in the finished product exceeds 0.05% (500 ppm), the label must state: "Contains formaldehyde."[2]

-

-

US CIR (Cosmetic Ingredient Review): Deemed safe for use up to 0.5%, provided it is not used in products intended to be aerosolized (to prevent inhalation toxicity).[2]

Toxicology Profile

-

Skin Sensitization: SHMG is a potential sensitizer.[2][4][9][10] Reactions are often due to the released formaldehyde, but the glycine derivative itself may trigger reactions in hypersensitive individuals.[4]

-

Carcinogenicity: Formaldehyde is a Class 1B Carcinogen (CMR).[2] While SHMG is not classified as a carcinogen, its degradation product is.[2] Formulators must ensure the equilibrium does not shift excessively toward free formaldehyde.[2]

Analytical Methodology

Accurate quantification is critical for regulatory compliance.[2] Two distinct measurements are required: Total Active Ingredient and Free Formaldehyde.[2]

Determination of Total SHMG (High-Performance Liquid Chromatography)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[2]

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.[2]

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).[2]

-

Protocol Note: Due to low UV absorption, derivatization with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) is recommended for high-sensitivity detection of the amino acid backbone.[2]

Determination of Free Formaldehyde

This is the safety-critical parameter.[2]

-

Method: Post-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) or Acetylacetone (Nash Reagent) .[2]

-

Reaction: Formaldehyde + Acetylacetone + Ammonium Acetate

3,5-Diacetyl-1,4-dihydrolutidine (Yellow, absorbs at 412 nm).[2] -

Interference Warning: Strong acids used in some HPLC methods can artificially shift the SHMG equilibrium, causing "false high" free formaldehyde readings.[2] The Nash method (performed at mild pH) is preferred for accurate free formaldehyde estimation.[2]

References

-

European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: Sodium N-(hydroxymethyl)glycinate (CAS 70161-44-3).[1][2][6][8][9] Retrieved from [Link][2]

-

Cosmetic Ingredient Review (CIR). (2010).[2] Final Report on the Safety Assessment of Sodium Hydroxymethylglycinate. International Journal of Toxicology.[2][11] Retrieved from [Link]

-

European Commission. (2009).[2] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex V).[2] Retrieved from [Link][2]

-

PubChem. (2025).[2] Compound Summary: Sodium (hydroxymethyl)glycinate.[1][2][6][7][8][9][10][11][12][13] National Library of Medicine.[2] Retrieved from [Link][2]

-

Lv, C., et al. (2015).[2][14] Investigation on formaldehyde release from preservatives in cosmetics.[2][4][7][9][10][11] International Journal of Cosmetic Science.[2] Retrieved from [Link]

Sources

- 1. Sodium Hydroxymethylglycinate|70161-44-3|Liyuan [tcliyuanchem.com]

- 2. Sodium (hydroxymethyl)glycinate | C3H6NNaO3 | CID 23664641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zhishangchem.com [zhishangchem.com]

- 4. paiskincare.ie [paiskincare.ie]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Sodium Hydroxymethylglycinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Sodium hydroxymethylglycinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Hydroxymethylglycinate - CAS - 70161-44-3 | Axios Research [axios-research.com]

- 9. specialchem.com [specialchem.com]

- 10. 4-legger.com [4-legger.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. ewg.org [ewg.org]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

The Chemistry of Control: An In-depth Technical Guide to the Mechanism of Formaldehyde Release in Sodium Hydroxymethylglycinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical mechanisms governing the release of formaldehyde from sodium hydroxymethylglycinate, a widely utilized preservative in the cosmetic and personal care industries. As a Senior Application Scientist, the following narrative synthesizes established chemical principles with practical, field-proven insights to deliver a self-validating and authoritative resource for professionals in research, development, and quality control.

Introduction: The Dual Nature of Sodium Hydroxymethylglycinate

Sodium hydroxymethylglycinate (SHMG), the sodium salt of N-(hydroxymethyl)glycine, is a broad-spectrum antimicrobial agent effective against bacteria, yeast, and mold.[1] Its efficacy lies in its function as a formaldehyde-releasing preservative.[2][3] These preservatives, also known as formaldehyde donors, slowly release small amounts of formaldehyde into a product's aqueous phase over time, thereby inhibiting microbial growth and extending shelf life.[2] The use of SHMG allows for the "paraben-free" labeling of products, a significant marketing driver in the contemporary consumer landscape.[3]

However, the intentional and controlled release of formaldehyde, a known carcinogen and sensitizer, necessitates a thorough understanding of the underlying chemical mechanisms to ensure product safety and regulatory compliance.[2][3] This guide will dissect the chemistry of this process, providing the foundational knowledge required for informed formulation development and robust analytical assessment.

The Core Mechanism: Reversible Hydrolysis of the N-Hydroxymethyl Group

The release of formaldehyde from sodium hydroxymethylglycinate is governed by a reversible hydrolysis reaction. In an aqueous environment, the N-hydroxymethyl group of the glycinate anion undergoes cleavage, yielding formaldehyde and sodium glycinate.

The core of this process is the equilibrium between the parent compound and its dissociation products. This dynamic balance is crucial for the preservative's function, as it ensures a sustained, low-level release of formaldehyde rather than a large initial bolus.

Caption: Reversible hydrolysis of sodium hydroxymethylglycinate.

The reaction is a classic example of the hydrolysis of a carbinolamine derivative. The presence of water is essential for the forward reaction (hydrolysis), while the removal of water would favor the reverse reaction (condensation).

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release from sodium hydroxymethylglycinate are not static but are significantly influenced by several key formulation parameters. Understanding and controlling these factors are paramount for ensuring product stability and safety.

The Critical Role of pH

The pH of the formulation is arguably the most critical factor governing the stability of sodium hydroxymethylglycinate. The hydrolysis of N-hydroxymethyl compounds is subject to both acid and base catalysis.

-

Acidic Conditions (pH < 7): Under acidic conditions, the nitrogen atom of the glycinate can be protonated, which can facilitate the cleavage of the C-N bond, leading to an increased rate of formaldehyde release.

-

Alkaline Conditions (pH > 7): In alkaline environments, the hydroxyl group can be deprotonated, which can also accelerate the decomposition of the molecule. Commercially available solutions of sodium hydroxymethylglycinate typically have a pH between 10 and 12, a range where it exhibits good stability. However, significant shifts from this optimal range can impact the rate of formaldehyde release.[4]

The Influence of Temperature

As with most chemical reactions, temperature plays a significant role in the kinetics of formaldehyde release. Increased temperature provides the necessary activation energy for the hydrolysis reaction to proceed more rapidly.[2] This is a critical consideration during both the manufacturing process (e.g., hot processing) and the product's shelf life, as exposure to high temperatures can lead to a greater than anticipated concentration of free formaldehyde.[5]

Water Activity

Given that hydrolysis is the primary mechanism of formaldehyde release, the availability of water in the formulation is a key determinant. In formulations with high water activity, the equilibrium will be shifted towards the products (sodium glycinate and formaldehyde). Conversely, in low-water activity formulations, the rate of release will be slower.

Analytical Quantification of Formaldehyde Release

The accurate and reliable quantification of free formaldehyde in cosmetic products containing sodium hydroxymethylglycinate is essential for safety assessment and regulatory compliance. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common and robust method.

High-Performance Liquid Chromatography (HPLC) with Pre- or Post-Column Derivatization

Direct analysis of formaldehyde by HPLC is challenging due to its small size, high polarity, and lack of a strong chromophore. Therefore, derivatization is employed to convert formaldehyde into a more readily detectable compound.

4.1.1. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

A widely accepted method involves the pre-column derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.[6][7][8][9]

Experimental Protocol: HPLC-DNPH Method

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the cosmetic sample into a suitable volumetric flask.

-

Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF). For samples that are difficult to dissolve, a small amount of a non-ionic surfactant like Triton X-100 can be added as a co-solvent.[6]

-

Vortex or sonicate the mixture to ensure homogeneity and dilute to the mark with the solvent.

-

-

Derivatization Procedure:

-

To 1 mL of the sample solution, add 0.45 mL of a 0.1 N solution of 2,4-DNPH in a suitable acidic medium (e.g., hydrochloric acid).[6][9]

-

Mix thoroughly and allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature.

-

Add 0.4 mL of a 0.1 M phosphate buffer (pH 6.8) and 1.4 mL of 1 M sodium hydroxide to the solution.[6]

-

-

HPLC Analysis:

-

Inject an aliquot (e.g., 10 µL) of the derivatized sample solution onto the HPLC system.

-

Column: A reversed-phase column, such as a C8 or C18, is typically used (e.g., Licrosorb RP8, 250 x 4 mm, 10 µm).[6]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed (e.g., 45% acetonitrile in water).[6][7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

-

Detection: The dinitrophenylhydrazone derivative is detected at a wavelength of approximately 345-353 nm.[6][8][9]

-

Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared from formaldehyde standards that have undergone the same derivatization procedure.

-

Caption: HPLC-DNPH workflow for formaldehyde quantification.

4.1.2. Derivatization with Acetylacetone

An alternative and also well-established method is the post-column derivatization with acetylacetone (Hantzsch reaction). In this method, the sample is first passed through the HPLC column to separate formaldehyde from other components. The eluent is then mixed with an acetylacetone reagent and heated, leading to the formation of a yellow-colored lutidine derivative, which is then detected spectrophotometrically.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of formaldehyde. Similar to HPLC, derivatization is typically required to improve the volatility and chromatographic behavior of formaldehyde. One approach involves derivatization with p-toluenesulfonic acid in ethanol to form diethoxymethane, which can then be analyzed by GC-MS.[11] Headspace GC-MS is another powerful technique where the volatile formaldehyde in the headspace of a sample is derivatized and analyzed, minimizing matrix interference.[12]

Quantitative Considerations and Regulatory Limits

The maximum authorized concentration of sodium hydroxymethylglycinate in cosmetic products is typically around 0.5%.[2][3][5][13] Theoretically, one molecule of sodium hydroxymethylglycinate can release one molecule of formaldehyde.[13] Therefore, a product containing 0.5% sodium hydroxymethylglycinate could potentially release up to 0.118% free formaldehyde.[13]

It is important to note that the actual amount of free formaldehyde present in a product at any given time will be significantly lower than this theoretical maximum due to the equilibrium nature of the release mechanism. The goal of a well-formulated product is to maintain a free formaldehyde concentration that is effective for preservation while remaining well below levels that could cause skin sensitization or other adverse effects.

| Parameter | Influence on Formaldehyde Release | Rationale |

| pH | Release rate increases in acidic and strongly alkaline conditions. | Acid and base catalysis of the hydrolysis of the N-hydroxymethyl group. |

| Temperature | Higher temperatures increase the rate of release. | Provides the activation energy for the hydrolysis reaction. |

| Water Activity | Higher water activity shifts the equilibrium towards release. | Water is a reactant in the hydrolysis reaction. |

| Concentration of SHMG | Higher concentrations lead to a higher potential for formaldehyde release. | Direct relationship between the amount of reactant and potential product. |

Conclusion: A Matter of Controlled Chemistry

The efficacy and safety of sodium hydroxymethylglycinate as a cosmetic preservative are intrinsically linked to the controlled chemical equilibrium of formaldehyde release. For researchers, scientists, and drug development professionals, a deep understanding of the hydrolysis mechanism and the factors that influence it is not merely academic but a fundamental requirement for the development of safe, stable, and effective products.

By carefully controlling formulation parameters such as pH and considering the impact of temperature and water activity, it is possible to harness the antimicrobial power of formaldehyde in a controlled and predictable manner. Furthermore, the use of robust and validated analytical methods, such as HPLC with derivatization, is essential for verifying the safety and quality of finished products. This in-depth knowledge empowers the formulator to navigate the complexities of using formaldehyde-releasing preservatives responsibly and effectively.

References

-

Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis. [Link]

-

Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis. [Link]

-

opinion on the determination of certain formaldehyde releasers in cosmetic products. European Commission. [Link]

-

Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. ResearchGate. [Link]

-

Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. AKJournals. [Link]

-

Is Sodium Hydroxymethylglycinate a Natural Preservative?. 4-Legger. [Link]

-

Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Shimadzu. [Link]

-

6 questions about Sodium Hydroxymethylglycinate (HG) preservative. EasyChem. [Link]

-

Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. PMC. [Link]

-

Sodium hydroxymethylglycinate. PubMed. [Link]

-

Application of Gas Chromatography in Formaldehyde Assessment. Drawell. [Link]

-

Sodium Hydroxymethylglycinate. Request PDF - ResearchGate. [Link]

-

SODIUM HYDROXYMETHYLGLYCINATE – Ingredient. COSMILE Europe. [Link]

-

Formaldehyde releaser. Wikipedia. [Link]

-

Formaldehyde analysis of seized cosmetic products by HS-GC-MS of methylal, ethoxymethoxymethane, and ethylal derivatives. SciELO. [Link]

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. Sodium hydroxymethylglycinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Hydroxymethylglycinate Sodium | C6H12N2Na2O6 | CID 129631947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.viu.ca [web.viu.ca]

- 6. Sodium hydroxymethylglycinate: a potential formaldehyde-releasing preservative in child products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxymethylation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of a topical tissue cross-linking solution using sodium hydroxymethylglycinate (SMG): viscosity effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. esisresearch.org [esisresearch.org]

- 11. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. researchgate.net [researchgate.net]

Thermodynamic Stability of Sodium 2-(Hydroxymethylamino)acetate in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary

Sodium 2-(hydroxymethylamino)acetate, commonly known as sodium hydroxymethylglycinate (SHMG), is an N-formal compound utilized extensively as a broad-spectrum antimicrobial preservative and, more recently, as a therapeutic tissue cross-linking agent. Unlike static molecular entities, SHMG functions as a chemical reservoir. Its efficacy and safety profile are entirely governed by a dynamic, reversible thermodynamic equilibrium in aqueous media.

This whitepaper provides an in-depth mechanistic analysis of SHMG’s thermodynamic stability, detailing the causality behind its hydrolytic equilibrium, the environmental factors that dictate formaldehyde release, and the advanced analytical methodologies required to accurately quantify these dynamic states without inducing artifactual shifts.

Structural Thermodynamics and Equilibrium Dynamics

SHMG is synthesized via the condensation of sodium glycinate and formaldehyde. In an aqueous environment, the N-hydroxymethyl bond is highly labile, establishing a reversible equilibrium between the bound state (SHMG) and its hydrolyzed constituents: sodium glycinate and free formaldehyde.

Crucially, the "free formaldehyde" generated in this reaction undergoes immediate hydration. In water, formaldehyde exists almost exclusively (>99.9%) as methylene glycol (methanediol), driven by a highly favorable hydration equilibrium constant (

The Causality of pH on Thermodynamic Stability

The stability of the N-formal bond in SHMG is strictly dependent on the nucleophilicity of the amine group on the glycinate backbone.

-

Alkaline Conditions (pH 10–12): The amine group remains deprotonated (

), maintaining its nucleophilic character. This strongly favors the forward condensation reaction, stabilizing the SHMG molecule. Commercial SHMG is typically supplied as a 50% aqueous solution at pH 10–12 to lock the equilibrium in the bound state. -

Acidic to Physiological Conditions (pH < 9): As the pH drops below the pKa of the glycine amino group (~9.6), the amine becomes protonated, forming an ammonium cation (

). This protonation eliminates the nitrogen's lone pair, destroying its nucleophilicity. Consequently, the reverse condensation reaction is blocked, and the equilibrium is driven entirely toward complete hydrolysis. demonstrated that at pH 5.5, SHMG decomposes 100% into formaldehyde and sodium glycinate.

The Dilution Effect (Le Chatelier’s Principle)

Because the dissociation of one SHMG molecule yields two product molecules, the system's entropy increases upon cleavage. According to Le Chatelier's principle, diluting the solution shifts the equilibrium to the right to maximize the number of particles. Therefore, while a concentrated 50% stock solution contains virtually zero free formaldehyde (<0.002 wt%), diluting the compound to standard formulation concentrations (0.1% - 0.5%) exponentially increases the percentage of released formaldehyde .

Figure 1: Thermodynamic equilibrium pathway of SHMG hydrolysis and formaldehyde hydration.

Experimental Methodologies for Stability & Equilibrium Analysis

A critical error in formulation science is utilizing destructive analytical techniques to measure dynamic equilibria. Standard colorimetric assays (e.g., derivatization with 2,4-dinitrophenylhydrazine [DNPH] or chromotropic acid) actively consume free formaldehyde. By continuously removing a product from the system, these assays force the SHMG equilibrium to shift rightward, resulting in a false-positive measurement of total releasable formaldehyde rather than the true thermodynamic equilibrium concentration.

To accurately profile SHMG, researchers must employ a dual-methodology approach: Non-destructive Nuclear Magnetic Resonance (NMR) for static equilibrium, and colorimetric assays for dynamic sink kinetics.

Protocol 1: Quantitative 13C NMR Spectroscopy (Non-Destructive Equilibrium Profiling)

Rationale: 13C NMR allows for the direct observation of the methanediol carbon peak without chemically altering the molecules, preserving the native equilibrium.

Self-Validation Mechanism: The protocol utilizes 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard because, unlike TMS, DSS is fully water-soluble and will not partition out of the aqueous phase. Equilibrium is validated by sequential scanning; the system is only deemed stable when

Step-by-Step Methodology:

-

Sample Preparation: Dilute the 50% SHMG stock solution to the target concentration (e.g., 1 wt%) using

to provide the NMR lock signal. -

pH Adjustment: Adjust the pH to the target physiological or formulation pH using dilute

or -

Standard Addition: Add 0.1 wt% DSS as the internal chemical shift reference (0 ppm).

-

Isothermal Equilibration: Seal the sample in an NMR tube and incubate at a constant 25°C for 24 hours. Causality: While formaldehyde hydration is instantaneous, the cleavage of the N-formal bond requires prolonged incubation to reach a true thermodynamic steady state.

-

Acquisition: Acquire quantitative 13C NMR spectra using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring peak areas are strictly proportional to carbon concentration.

-

Integration & Calculation: Integrate the distinct methanediol peak at

4.82–4.84 ppm against the bound N-hydroxymethyl carbon peaks (

Figure 2: Non-destructive 13C NMR experimental workflow for determining SHMG equilibrium.

Protocol 2: Chromotropic Acid Assay (Dynamic Sink Kinetics)

Rationale: When SHMG is applied to biological tissue (e.g., for corneal cross-linking), the released formaldehyde is rapidly consumed by covalent bonding with collagen amines . The chromotropic acid assay simulates this "dynamic sink" by actively consuming formaldehyde, revealing the maximum kinetic release capacity of the formulation.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare the SHMG solution in the target buffer (e.g., 0.1M

for pH 8.5). -

Aliquoting: At predetermined time intervals (t = 0, 10, 30, 60, 120 mins), extract a 1 mL aliquot of the solution.

-

Derivatization: Immediately mix the aliquot with 1 mL of 1% chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) in concentrated sulfuric acid. Causality: The extreme acidity instantly halts further natural hydrolysis of SHMG while simultaneously driving the formation of the purple chromogenic complex with whatever free formaldehyde is present.

-

Thermal Incubation: Heat the mixture at 100°C for 15 minutes to ensure complete color development, then cool to room temperature.

-

Spectrophotometry: Measure absorbance at 580 nm.

-

Self-Validation: Quantify against a concurrently run standard curve of pure methanediol to ensure the sulfuric acid matrix has not degraded the chromophore.

Quantitative Data Presentation

The thermodynamic stability of SHMG is highly sensitive to environmental shifts. Table 1 summarizes the equilibrium parameters derived from combined NMR and dynamic sink studies.

Table 1: Thermodynamic and Kinetic Parameters of SHMG Hydrolysis

| Parameter | Environmental Condition | Value / Observation | Mechanistic Rationale |

| Hydrolysis Extent (Equilibrium) | pH 5.5, 1.0 wt% SHMG | 100% Cleavage | Amine protonation ( |

| Hydrolysis Extent (Equilibrium) | pH 10.0, 50.0 wt% SHMG | < 0.002 wt% Free HCHO | High concentration and deprotonated amine strongly favor the bound N-formal state. |

| Primary Hydration Product | Aqueous Solution (Any pH) | Methanediol | Hydration of the carbonyl carbon is thermodynamically favored ( |

| Kinetic Release Capacity | pH 8.5, 0.1 mM SHMG | ~40% release at 60 mins | Extreme dilution acts as a thermodynamic sink, pulling the equilibrium toward dissociation. |

| Tissue Cross-Linking Efficacy | pH 7.4 vs pH 8.5 | Higher efficacy at pH 8.5 | Mild alkalinity balances SHMG stability with optimal collagen amine nucleophilicity for cross-linking. |

Implications for Drug Development

Understanding the thermodynamic boundaries of SHMG is critical for its application in pharmaceuticals, particularly in novel ophthalmic therapies like therapeutic tissue cross-linking (TXL) for infectious keratitis and keratoconus.

Because SHMG acts as a prodrug reservoir, formulators must carefully balance the pH and concentration of the vehicle. Formulating SHMG in a highly acidic eye drop will cause premature, complete hydrolysis in the bottle, exposing the patient to a bolus of toxic free formaldehyde upon instillation. Conversely, formulating it at an excessively high pH may stabilize the molecule so tightly that it fails to release sufficient formaldehyde into the corneal stroma to achieve therapeutic cross-linking or antimicrobial efficacy. The optimal formulation relies on utilizing the tear film's natural dilution and buffering capacity to trigger the equilibrium shift in situ.

References

-

Quantitative 13C NMR Spectroscopic Studies on the Equilibrium of Formaldehyde with Its Releasing Cosmetic Preservatives Analytical Chemistry URL:[Link]

-

Topical therapeutic corneal and scleral tissue cross-linking solutions: in vitro formaldehyde release studies using cosmetic preservatives PubMed Central (PMC) URL:[Link]

-

Antimicrobial Studies Using the Therapeutic Tissue Cross-Linking Agent, Sodium Hydroxymethylglycinate: Implication for Treating Infectious Keratitis Investigative Ophthalmology & Visual Science (IOVS) URL:[Link]

-

Scheduling: Public submissions on matters referred to ACCS#4 and ACMS#5 (Formaldehyde and Methylene Glycol Equilibrium) Therapeutic Goods Administration (TGA) URL:[Link]

antimicrobial spectrum of sodium hydroxymethylglycinate against gram-negative bacteria

An In-depth Technical Guide to the Antimicrobial Spectrum of Sodium Hydroxymethylglycinate Against Gram-Negative Bacteria

Abstract

Sodium hydroxymethylglycinate (SHMG) is a broad-spectrum preservative utilized across the cosmetic, personal care, and detergent industries.[1][2][3][4] Derived from the naturally occurring amino acid glycine, its efficacy stems from its function as a formaldehyde-releasing agent, providing robust protection against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[1][5][6][7] This technical guide provides an in-depth analysis of the antimicrobial spectrum of sodium hydroxymethylglycinate, with a specific focus on its activity against Gram-negative bacteria. We will explore its mechanism of action, present quantitative efficacy data, discuss critical factors influencing its performance, and provide detailed protocols for its evaluation.

Introduction: The Role and Chemistry of Sodium Hydroxymethylglycinate

In water-based formulations, the prevention of microbial contamination is paramount to ensure product safety and longevity.[8][9] Preservatives are essential additives that serve this purpose. Sodium hydroxymethylglycinate, a salt of a chemically modified amino acid, has emerged as a highly effective preservative choice.[10] It is typically supplied as a 50% aqueous solution with an alkaline pH (10-12).[1][3][5] A key characteristic of SHMG is its stability and activity over an exceptionally broad pH range (3.5-12), making it a versatile option for various formulation types, from acidic skin toners to alkaline cleansers.[1][3][5][11]

Its primary function is to act as a formaldehyde donor, slowly releasing minute quantities of formaldehyde over the product's shelf-life to maintain an environment hostile to microbial growth.[4][5][12] This controlled release mechanism is critical for providing long-term preservation while keeping free formaldehyde levels low.

Mechanism of Action: A Targeted Release Strategy

The antimicrobial efficacy of sodium hydroxymethylglycinate is not inherent to the molecule itself but to its controlled decomposition product: formaldehyde.[2][13] This process is a slow, hydrolytic cleavage of the N-hydroxymethyl group, which is influenced by environmental factors within the formulation.[13]

Why Formaldehyde? Formaldehyde is a potent, non-specific biocide. Its mechanism of action involves the non-selective alkylation of functional groups in proteins and nucleic acids. It forms cross-links (methylene bridges) between molecules, such as between amino acids (e.g., lysine, arginine) in proteins or between nucleotide bases in DNA. This extensive cross-linking disrupts the tertiary structure of enzymes and other essential proteins and interferes with DNA replication and transcription, ultimately leading to microbial cell death.

The choice of a formaldehyde-releaser over using free formaldehyde is a deliberate and crucial aspect of modern preservation science. It allows for a sustained, low-level concentration of the active agent, which is sufficient to inhibit microbial growth without the significant safety and stability concerns associated with adding free formaldehyde directly to a formulation.[8]

Antimicrobial Spectrum Against Gram-Negative Bacteria

Sodium hydroxymethylglycinate is characterized as a broad-spectrum antimicrobial, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][3][6][7]

The Gram-Negative Challenge

Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, present a significant preservation challenge.[14] Their cell envelope is structurally more complex than that of Gram-positive bacteria, featuring an outer membrane composed of lipopolysaccharides (LPS).[14][15] This outer membrane acts as a highly selective permeability barrier, restricting the entry of many antimicrobial agents.[15][16] Therefore, preservatives effective against this class of bacteria must be capable of traversing or disrupting this barrier.

Efficacy and Quantitative Data

The small, uncharged nature of the released formaldehyde molecule allows it to penetrate the complex cell envelope of Gram-negative bacteria and exert its biocidal effect. Published studies have quantified the efficacy of sodium hydroxymethylglycinate against key Gram-negative species.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard metric for quantifying antimicrobial effectiveness.

| Microorganism | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | Negative | 1.90 g/L (or 1900 ppm) | [1] |

| Pseudomonas aeruginosa | Negative | Activity demonstrated, but specific MIC data can vary. Known for high intrinsic resistance.[17][18] | N/A |

As the data indicates, sodium hydroxymethylglycinate is effective at inhibiting the growth of E. coli, a common Gram-negative contaminant.[1] While it is generally active against P. aeruginosa, this opportunistic pathogen is notorious for its resistance to a wide array of biocides, and higher concentrations or combination with other preservatives may be necessary for robust protection in some formulations.[17]

Factors Influencing Antimicrobial Activity

The performance of sodium hydroxymethylglycinate is not absolute and can be significantly influenced by the physicochemical properties of the formulation.

-

pH: A standout feature of SHMG is its efficacy across a wide pH range of 3.5 to 12.[1][5][11] This makes it suitable for a vast array of product types, unlike many other preservatives that have a narrow effective pH range.

-

Temperature: The rate of formaldehyde release is temperature-dependent.[13] Elevated temperatures can accelerate the hydrolysis of SHMG, increasing the rate of formaldehyde release. This is a critical consideration during product manufacturing (e.g., cooling phase addition) and for determining product shelf-life under different storage conditions.[5][13]

-

Formulation Matrix: The presence of nucleophilic ingredients, particularly proteins and some amino acids, can potentially reduce the efficacy of SHMG. These molecules can react with and "quench" the released formaldehyde, making it unavailable for its antimicrobial function. Therefore, challenge testing is essential to validate preservative efficacy in each unique formulation, especially those with high protein content. Conversely, formulation components like viscosity agents (e.g., HPMC) have been shown not to negatively impact its activity.[19]

-

Concentration: Typical usage levels in cosmetic and personal care products range from 0.1% to 1.0%, with common concentrations being 0.2% to 0.6%.[3][9][11] The required concentration is dependent on the formulation's susceptibility to contamination, with higher levels providing more robust protection against bacteria and mold.[11]

Methodologies for Efficacy Evaluation

To validate the efficacy of sodium hydroxymethylglycinate in a specific formulation, standardized microbiological methods must be employed. The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational assays.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

This protocol outlines the standard method for determining the MIC and MBC of sodium hydroxymethylglycinate against a target Gram-negative bacterium (e.g., E. coli ATCC 8739 or P. aeruginosa ATCC 9027).

Causality and Self-Validation: This protocol is designed to be self-validating through the inclusion of multiple controls. The positive control ensures the bacteria are viable and the medium supports growth. The negative and sterility controls confirm that the medium and diluents are not contaminated. The choice of Mueller-Hinton Broth is standard for susceptibility testing as it has low affinity for antimicrobials and supports the growth of most common pathogens. The inoculum is standardized using a McFarland standard to ensure a reproducible starting bacterial density, which is critical for consistent MIC results.

Materials:

-

Sodium Hydroxymethylglycinate (50% solution)

-

Target Gram-negative bacterial strain

-

Sterile 96-well microtiter plates

-

Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water or saline (for dilutions)

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile Tryptic Soy Agar (TSA) plates

-

Incubator (35 ± 2°C)

Step-by-Step Methodology:

-

Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the target bacterium from a fresh TSA plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Prepare the final working inoculum by diluting this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Preservative Dilution Series: a. Prepare a stock solution of sodium hydroxymethylglycinate in CAMHB. For example, to test a top concentration of 4000 ppm (0.4%), add 16 µL of a 50% SHMG solution to 1984 µL of CAMHB. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 11 in a single row. c. Add 200 µL of the SHMG stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (no preservative). Well 12 will contain only 100 µL of un-inoculated CAMHB and will serve as the sterility/negative control.

-

Inoculation and Incubation: a. Add 100 µL of the final working inoculum (from step 1d) to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the preservative concentrations to their final test values. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. b. Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

-

MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of sodium hydroxymethylglycinate at which there is no visible growth (i.e., the first clear well).

-

MBC Determination: a. From each well that shows no visible growth in the MIC test, plate 10 µL onto a TSA plate. b. Also, plate from the positive control well to ensure the bacteria were viable. c. Incubate the TSA plates at 35 ± 2°C for 18-24 hours. d. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Conclusion

Sodium hydroxymethylglycinate is a high-performance, broad-spectrum preservative with demonstrated efficacy against challenging Gram-negative bacteria. Its potency is derived from the controlled release of formaldehyde, a non-specific biocide that effectively overcomes the protective outer membrane of these microorganisms. Its versatility, particularly its stability across a wide pH range, makes it an invaluable tool for formulators. However, as with any preservative system, its ultimate effectiveness is contingent on formulation-specific factors. Therefore, rigorous microbiological testing, such as the MIC and MBC assays detailed herein, is a mandatory step in the development of safe and robustly preserved products.

References

- EasyChem. (n.d.). 6 questions about Sodium Hydroxymethylglycinate (HG)

- SpecialChem. (2025, August 8).

- ResearchGate. (2025, August 6). Investigation on formaldehyde release from preservatives in cosmetics.

- PubMed. (2020, January 31).

- ResearchGate. (2025, August 9). Sodium Hydroxymethylglycinate | Request PDF.

- Humblebee & Me. (2025, April 8).

- Pai Skincare UK. (n.d.).

- Quzhou Ebright Chemicals Co.,Ltd. (n.d.).

- The Good Scents Company. (n.d.). sodium hydroxymethylglycinate N-(hydroxymethyl)glycine monosodium salt. The Good Scents Company.

- UL Prospector. (2025, December 8).

- PubMed. (2010, March 15).

- Safe Cosmetics. (n.d.).

- Cell. (n.d.). A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance. Cell.

- Lesielle. (n.d.).

- News-Medical.net. (2024, October 25). Study reveals resistance of Pseudomonas aeruginosa to common cleaning agents. News-Medical.net.

- PMC. (n.d.).

- MDPI. (2025, January 3).

- PMC. (2024, April 3). Evaluating disinfectant efficacy on mixed biofilms comprising Shiga toxigenic Escherichia coli, lactic acid bacteria, and spoilage microorganisms. PMC.

- MedCrave online. (2019, May 27). New disinfectants for inactivation and disinfection of Pseudomonas aeruginosa: comparison with market leaders. MedCrave online.

- EWG Skin Deep®. (n.d.).

- Osong Public Health and Research Perspectives. (2023, October 18). Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review. Osong Public Health and Research Perspectives.

- The Kura Edit. (n.d.). Sodium Hydroxymethylglycinate- The Next Best Parabens Substitute?. The Kura Edit.

- PMC. (n.d.).

- Frontiers. (2024, August 16). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers.

- ResearchGate. (n.d.). Overcoming Intrinsic Resistance in Gram-negative Bacteria using Small Molecule Adjuvants | Request PDF.

Sources

- 1. cneasychem.com [cneasychem.com]

- 2. researchgate.net [researchgate.net]

- 3. qzebright.com [qzebright.com]

- 4. Sodium hydroxymethylglycinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. humblebeeandme.com [humblebeeandme.com]

- 6. sodium hydroxymethylglycinate, 70161-44-3 [thegoodscentscompany.com]

- 7. ulprospector.com [ulprospector.com]

- 8. safecosmetics.org [safecosmetics.org]

- 9. lesielle.com [lesielle.com]

- 10. ewg.org [ewg.org]

- 11. News - Sodium Hydroxymethylglycinate- The Next Best Parabens Substitute? [sprchemical.com]

- 12. specialchem.com [specialchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review [ophrp.org]

- 15. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. New disinfectants for inactivation and disinfection of Pseudomonas aeruginosa: comparison with market leaders - MedCrave online [medcraveonline.com]

- 19. Development of a topical tissue cross-linking solution using sodium hydroxymethylglycinate (SMG): viscosity effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Dynamics and Analytical Characterization of Sodium Hydroxymethylglycinate (CAS 70161-44-3)

Executive Summary

Sodium hydroxymethylglycinate (SHMG) is a highly effective, broad-spectrum antimicrobial agent utilized extensively as a preservative in cosmetics, personal care products, and increasingly in novel therapeutic applications such as 1[1]. Functioning primarily as a formaldehyde releaser (FAR), its biocidal efficacy is governed by its physicochemical stability, aqueous equilibrium, and the kinetics of formaldehyde dissociation[2][3]. This technical guide synthesizes the physicochemical properties, mechanistic pathways, and validated analytical protocols necessary for the rigorous quantification and formulation of SHMG.

Physicochemical Characteristics

SHMG (CAS 70161-44-3) is synthesized via the reaction of glycine and formalin under strong alkaline conditions[4]. Commercially, it is typically supplied as a 50% aqueous solution[5][6]. Unlike many traditional preservatives that degrade or lose efficacy under basic conditions, SHMG exhibits remarkable stability across a wide pH spectrum, making it an indispensable excipient for high-pH formulations[4][6].

Table 1: Key Physicochemical Properties of SHMG (50% Aqueous Solution)

| Property | Value / Characteristic | Causality / Formulation Impact |

| Chemical Name | Sodium N-(hydroxymethyl)glycinate | The N-methylol bond dictates the reversible nature of formaldehyde release[2]. |

| CAS Number | 70161-44-3 | Standard regulatory identifier for inventory tracking[6]. |

| Molecular Weight | ~127.1 g/mol | Low molecular weight facilitates rapid aqueous solvation and deep tissue penetration in therapeutic contexts[7]. |

| Appearance | Colorless to light yellow transparent liquid | Ensures aesthetic compatibility and prevents discoloration in clear cosmetic formulations[8][9]. |

| pH Tolerance | 3.5 to 12.0 | Maintains structural integrity and antimicrobial activity in highly alkaline environments (e.g., soaps, hair dyes) where other preservatives fail[5][6]. |

| Thermal Stability | Up to 50°C | Resists thermal degradation, allowing incorporation during the high-shear emulsification or cool-down phases of manufacturing[5]. |

| Solubility Profile | Soluble in water, methanol, propylene glycol; Insoluble in oils | Restricts usage to the aqueous phase of emulsions; requires adequate partitioning considerations in biphasic systems to prevent microbial proliferation in the water phase[4][5]. |

Mechanism of Action: Formaldehyde Release Dynamics

The antimicrobial and tissue cross-linking efficacy of SHMG is fundamentally driven by its ability to release formaldehyde (HCHO) in aqueous environments[2][3]. The 2 yields free formaldehyde and sodium glycinate—a naturally occurring, non-toxic amino acid salt[2].

Crucially, this release mechanism is not a unidirectional degradation but a dynamic equilibrium. Studies utilizing10 have demonstrated that the primary determinant of formaldehyde release is the dilution factor (concentration)[1][10]. At lower, submillimolar concentrations, the equilibrium shifts significantly towards the release of free formaldehyde, maximizing protein/nucleic acid alkylation and cross-linking potential[1].

Fig 1: Mechanistic pathway of SHMG aqueous equilibrium and antimicrobial action.

Validated Analytical Methodologies

Accurate quantification of both the parent compound (SHMG) and the active moiety (free formaldehyde) is critical for regulatory compliance. For instance, 11 if the free formaldehyde concentration in a finished product exceeds 0.05%[11]. The dynamic equilibrium of FARs complicates analysis, as aggressive extraction techniques can artificially shift the equilibrium, leading to an overestimation of free formaldehyde.

Protocol A: Quantification of Free Formaldehyde via Chromotropic Acid Assay

Causality & Rationale: The chromotropic acid spectrophotometric method is highly specific to free formaldehyde. Under strongly acidic conditions, formaldehyde reacts with chromotropic acid to form a monocationic chromogen. This method is preferred for ex-vivo and formulation release studies because it captures the instantaneous free formaldehyde concentration without driving the SHMG equilibrium forward during the measurement window[1][12].

Step-by-Step Methodology:

-

Sample Preparation: Dilute the SHMG-containing formulation in 0.1 M NaHCO3 buffer to the target analytical concentration (e.g., 10-40 mM)[1][13].

-

Reagent Addition: Transfer 1.0 mL of the diluted sample to a glass test tube. Add 1.0 mL of 5% (w/v) chromotropic acid sodium salt solution.

-

Acidification: Carefully add 5.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: The highly exothermic reaction provides the necessary activation energy to drive the condensation of formaldehyde with chromotropic acid.

-

Color Development: Heat the mixture in a boiling water bath (100°C) for 15 minutes. A distinct purple/violet color will develop proportional to the free formaldehyde concentration.

-

Cooling & Measurement: Cool the tubes to room temperature (25°C) in an ice bath to halt the reaction. Measure the absorbance at 580 nm using a UV-Vis spectrophotometer[1].

-

Calibration (Self-Validation): Quantify against a standard curve generated using known concentrations of analytical-grade formalin to ensure system linearity and accuracy.

Protocol B: Total Formaldehyde Potential via HPLC with Pre-column Derivatization

Causality & Rationale: To determine the total formaldehyde capacity (both free and bound within SHMG),12 coupled with 2,4-dinitrophenylhydrazine (DNPH) derivatization is utilized[10][12]. DNPH reacts with all available formaldehyde, forcing the SHMG equilibrium to completion. This forms a stable, UV-detectable hydrazone complex, ensuring precise mass balance and preventing evaporative loss of volatile free formaldehyde during analysis.

Step-by-Step Methodology:

-

Derivatization: Mix 1.0 mL of the SHMG sample with 2.0 mL of DNPH reagent (0.1% in acidified acetonitrile).

-

Incubation: Incubate at 40°C for 60 minutes. Causality: This ensures complete hydrolysis of the N-methylol bond in SHMG and exhaustive derivatization of the released formaldehyde.

-

Separation: Inject 20 µL of the derivatized sample onto a C18 reverse-phase HPLC column.

-

Elution: Use an isocratic mobile phase of Acetonitrile/Water (60:40 v/v) at a flow rate of 1.0 mL/min.

-

Detection: Monitor the eluent using a UV detector set to 360 nm.

-

Data Analysis: Integrate the formaldehyde-DNPH peak area and calculate total concentration against a similarly derivatized standard curve.

Formulation Stability and Compatibility

SHMG's formulation stability is highly dependent on the matrix. It is highly effective against Gram-positive bacteria, Gram-negative bacteria, and molds, but exhibits slightly limited activity against certain yeasts, often necessitating co-preservation with fungicidal agents[4][5]. Because it tolerates temperatures up to 50°C, it can be added during the cool-down phase of emulsion manufacturing without risking premature formaldehyde off-gassing[5]. Furthermore, its compatibility with carbomer gels allows it to assist in polymer neutralization while simultaneously providing robust preservation[5].

References

- Glycine, N-(Hydroxymethyl)-Monosodium Salt (SHMG) Summary Document Registration Review - regulations.

- Sodium Hydroxymethylglycinate Overview - scribd.

- BIOCIDES WET STATES PRESERVATION - chem-on.com.

- Formaldehyde Donors: Human Health Tier II Assessment - industrialchemicals.gov.

- Sodium hydroxymethylglycinate CAS 70161-44-3 - cntatech.

- Sodium Hydroxymethylglycinate - Preservative for Personal Care - ebrightchem.

- Topical therapeutic corneal and scleral tissue cross-linking solutions: in vitro formaldehyde release studies - nih.

- Antimicrobial Studies Using the Therapeutic Tissue Cross-Linking Agent, Sodium Hydroxymethylglycinate - arvojournals.

- Formaldehyde Analysis for Cosmetics - alfa-chemistry.

- 6 questions about Sodium Hydroxymethylglycinate (HG) preservative - cneasychem.

- Quantitative 13 C NMR Spectroscopic Studies on the Equilibrium of Formaldehyde with Its Releasing Cosmetic Preservatives - researchgate.

- Analytical Methods and Regulative Viewpoint of Antimicrobial Preservatives in Cosmetics - sjp.ac.

- Cosmetic Preservatives as Therapeutic Corneal and Scleral Tissue Cross-Linking Agents - nih.

Sources

- 1. Topical therapeutic corneal and scleral tissue cross-linking solutions: in vitro formaldehyde release studies using cosmetic preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. cneasychem.com [cneasychem.com]

- 5. scribd.com [scribd.com]

- 6. Sodium hydroxymethylglycinate CAS 70161-44-3 - Highly Effective Preservative, Affordable Price [cntatech.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. chem-on.com.sg [chem-on.com.sg]

- 9. Sodium Hydroxymethylglycinate - Preservative for Personal Care Available at Best Price [ebrightchem.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 12. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 13. Cosmetic Preservatives as Therapeutic Corneal and Scleral Tissue Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and solubility data for sodium;2-(hydroxymethylamino)acetate

The following technical guide details the physicochemical properties, mechanism of action, and analytical protocols for Sodium 2-(hydroxymethylamino)acetate (Sodium Hydroxymethylglycinate).

Synonyms: Sodium Hydroxymethylglycinate (SHMG), Sodium N-(hydroxymethyl)glycinate[1]

Executive Summary

Sodium 2-(hydroxymethylamino)acetate (CAS: 70161-44-3) is a broad-spectrum antimicrobial preservative derived from the amino acid glycine.[1][2] It functions as a formaldehyde donor , releasing formaldehyde via hydrolysis to inhibit the growth of bacteria (Gram-positive and Gram-negative) and fungi (molds and yeasts).

Due to its alkaline nature (pH 10–12 in 50% aqueous solution), it is frequently used in acidic to slightly alkaline cosmetic formulations (pH 3–12), often serving a dual purpose as a neutralizing agent for anionic thickeners (e.g., carbomers).

Physicochemical Profile

The compound is most commonly supplied as a 50% aqueous solution.[3] The data below refers to the pure substance unless otherwise noted.

Table 1: Chemical & Physical Data[1][4]

| Property | Data | Notes |

| IUPAC Name | Sodium 2-(hydroxymethylamino)acetate | |

| CAS Number | 70161-44-3 | |

| Molecular Formula | ||

| Molecular Weight | 127.07 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | Typically supplied as 50% aq.[1] solution. |

| Solubility (Water) | > 500 g/L (Miscible) | Highly hydrophilic. |

| Solubility (Solvents) | Soluble in glycerol, propylene glycol.[3] | Insoluble in non-polar organic solvents. |

| pH (50% Solution) | 10.0 – 12.0 | Alkaline; requires buffering in final formulations. |

| Stability | Stable at pH 3.0 – 12.0 | Activity decreases at pH > 9.0 due to equilibrium shifts. |

| Specific Gravity | 1.27 – 1.30 @ 25°C |

Mechanism of Action

The antimicrobial efficacy of Sodium Hydroxymethylglycinate relies on the reversible hydrolysis of the hydroxymethyl group. In aqueous solution, the molecule establishes an equilibrium with glycine and free formaldehyde. The released formaldehyde acts as an electrophile, cross-linking bacterial proteins and DNA, thereby causing cell death.

Figure 1: Hydrolysis and Formaldehyde Release Pathway[5]

Caption: The hydrolysis pathway of Sodium Hydroxymethylglycinate releasing active formaldehyde.

Safety & Toxicology

-

Sensitization: Classified as a skin sensitizer.[4][5] The sensitization potential is linked to the concentration of free formaldehyde.

-

Regulatory Limits:

-

EU (Annex V): Maximum concentration 0.5%. Labeling required if free formaldehyde > 0.05%.

-

USA (CIR): Safe up to 0.5% in rinse-off and leave-on products.

-

-

Toxicology:

-

Acute Oral LD50 (Rat): > 1050 mg/kg.

-

Genotoxicity: Non-mutagenic in Ames test (at typical use levels).

-

Experimental Protocols

Protocol A: Quantification via Potentiometric Titration

Purpose: To determine the assay purity of the raw material (Sodium Hydroxymethylglycinate).

Reagents:

-

Glacial Acetic Acid (Analytical Grade).

-

0.1 N Perchloric Acid (

) in glacial acetic acid (Standardized). -

Crystal Violet Indicator (optional if using potentiometric electrode).

Methodology:

-

Preparation: Weigh accurately ~0.2 g of the Sodium Hydroxymethylglycinate sample into a 250 mL beaker.

-

Dissolution: Add 50 mL of Glacial Acetic Acid. Stir until completely dissolved.

-

Titration: Titrate with 0.1 N Perchloric Acid using a potentiometric autotitrator equipped with a glass pH electrode (or non-aqueous specific electrode).

-

Endpoint: Determine the endpoint from the inflection point of the potential vs. volume curve.

-

Calculation:

Protocol B: Determination of Free Formaldehyde (HPLC-UV)

Purpose: To quantify the "free" formaldehyde released in a formulation, ensuring regulatory compliance (<0.2% or <0.05%).

Principle: Formaldehyde reacts with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative detectable by UV at 360 nm.

Workflow:

-

Derivatization: Mix 1.0 g of sample with 10 mL of DNPH reagent (saturated in 2N HCl). Incubate at 40°C for 30 minutes.

-

Extraction: Extract the derivative with 10 mL acetonitrile. Filter through a 0.45 µm PTFE filter.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 360 nm.

-

Injection Volume: 20 µL.

-

-

Calibration: Construct a standard curve using a standard Formaldehyde-DNPH derivative (0.1 – 10 ppm).

Protocol C: Antimicrobial Efficacy Test (USP <51>)

Purpose: To validate the preservation efficacy in the final formulation.

-

Inoculation: Separate 20 g aliquots of the product are inoculated with

to-

Staphylococcus aureus (Gram+)

-

Escherichia coli (Gram-)

-

Pseudomonas aeruginosa (Gram-)

-

Candida albicans (Yeast)

-

Aspergillus brasiliensis (Mold)

-

-

Incubation: Store inoculated samples at 22.5 ± 2.5°C.

-

Sampling: Remove samples at Days 7, 14, and 28.

-

Enumeration: Perform serial dilutions and plate counts.

-

Criteria (Category 1 Products):

-

Bacteria: Not less than 1.0 log reduction at Day 7; not less than 3.0 log reduction at Day 14; no increase at Day 28.

-

Yeast/Mold: No increase from the initial calculated count at Days 14 and 28.

-

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23664641, Sodium hydroxymethylglycinate. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). (2010). Amended Final Report on the Safety Assessment of Sodium Hydroxymethylglycinate. International Journal of Toxicology. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: Sodium N-(hydroxymethyl)glycinate.[1][2][3][4][7] REACH Dossier. Retrieved from [Link]

Sources

- 1. Sodium Hydroxymethylglycinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. sodium hydroxymethylglycinate, 70161-44-3 [thegoodscentscompany.com]

- 3. cneasychem.com [cneasychem.com]

- 4. specialchem.com [specialchem.com]

- 5. paiskincare.ie [paiskincare.ie]

- 6. achmem.com [achmem.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

Thermodynamic and Kinetic Profiling of Hydroxymethylglycinate Dissociation: A Quantitative Equilibrium Analysis

Executive Summary

Sodium hydroxymethylglycinate (SHMG) is a highly effective formaldehyde-releasing preservative (FRP) utilized extensively in cosmetic, dermatological, and ophthalmic formulations. For drug development professionals, understanding the exact thermodynamic parameters—specifically the equilibrium constant (

Mechanistic Thermodynamics of SHMG Dissociation

The antimicrobial efficacy of SHMG is intrinsically linked to its ability to establish a dynamic chemical equilibrium in aqueous media. The dissociation of SHMG is a hydrolytic process wherein the N-hydroxymethyl group undergoes cleavage to yield one molar equivalent of formaldehyde per mole of SHMG.

However, in aqueous solutions, the liberated formaldehyde does not remain as a free carbonyl compound. It rapidly undergoes hydration to form methylene glycol (

The overarching equilibrium system can be defined as:

Because the reaction is completely dependent on the dilution factor, the concentration of the formulated product is the primary driver of the equilibrium state[2]. At higher concentrations, the equilibrium shifts left, favoring the bound SHMG state. Upon dilution (e.g., application to the skin or tear film), the equilibrium shifts right, driving the release of formaldehyde to achieve a new thermodynamic balance.

Fig 1. Thermodynamic equilibrium pathway of SHMG dissociation in aqueous media.

Analytical Methodologies: The Causality of Experimental Choice

A critical pitfall in quantifying SHMG dissociation lies in the selection of the analytical method. Traditional colorimetric assays (e.g., chromotropic acid) and high-performance liquid chromatography (HPLC) utilizing 2,4-dinitrophenylhydrazine (DNPH) derivatization are fundamentally flawed for true equilibrium studies.

The Causality of Method Failure: These traditional methods actively consume free formaldehyde to form a detectable complex. According to Le Chatelier's principle, the continuous removal of the product (formaldehyde) from the system forces the SHMG equilibrium to constantly shift to the right until complete dissociation occurs. Consequently, these methods measure total releasable formaldehyde rather than the actual equilibrium concentration[2].

To accurately determine

Fig 2. Self-validating 13C qNMR workflow for non-destructive equilibrium analysis.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure high-fidelity thermodynamic data, the following self-validating protocol is required for determining the dissociation constant of SHMG:

Step 1: Sample Preparation

Dissolve SHMG in a

Step 2: Thermal Equilibration Incubate the NMR tubes in a precision water bath at exactly 25.0°C ± 0.1°C for 24 hours. Self-Validation Check: Acquire preliminary scans at 12 hours and 24 hours. Thermodynamic equilibrium is confirmed only when the integration ratio between the bound and free species remains statistically static between the two time points.

Step 3: qNMR Data Acquisition

Acquire

Step 4: Signal Integration & Calculation

Integrate the resonance peak for the SHMG bound carbon (

Quantitative Data: Concentration and pH Dependence

Empirical data demonstrates that SHMG dissociation is highly dependent on the dilution factor. While SHMG theoretically yields 1 mole of formaldehyde per mole of compound, complete dissociation is rarely observed at standard formulation concentrations. At a concentration of 1.0 mM, SHMG reaches equilibrium with only about 50% of its formaldehyde released[2]. Complete dissociation (approaching 100%) is typically only observed at extreme dilutions (

Furthermore, while some FRPs are highly pH-dependent, SHMG demonstrates a unique profile. It is capable of inducing significant formaldehyde-driven tissue cross-linking at both physiological pH (7.4) and alkaline pH (8.5)[3].

Table 1: Formaldehyde Release Dynamics of SHMG at Equilibrium

| SHMG Concentration | Solvent / Buffer | pH | % Formaldehyde Released | Equilibrium State |

| 7.4 | Heavily favors bound SHMG | |||

| Unbuffered Water | Neutral | Intermediate Equilibrium | ||

| Aqueous Media | 7.4 | Shifted towards dissociation | ||

| Aqueous Media | 7.4 | Near-complete dissociation |

Note: Data synthesized from comparative in vitro release studies[2]. Percentages reflect the molar ratio of free methylene glycol to total initial SHMG.

Implications for Drug Formulation

For formulation scientists, the equilibrium dynamics of SHMG strictly dictate its safety and efficacy profile. In multi-dose ophthalmic or topical dermatological products, SHMG must be maintained at a concentration high enough to preserve the bound state in the bottle. This prevents the accumulation of toxic levels of free formaldehyde that cause stinging, burning, or allergic contact dermatitis[3].

However, upon application and subsequent dilution by bodily fluids (e.g., tears or sweat), the equilibrium rapidly shifts to the right, releasing sufficient formaldehyde to achieve a localized biocidal effect[3]. Understanding this concentration-driven thermodynamic shift allows scientists to optimize the therapeutic window of formaldehyde-releasing excipients without crossing the threshold of cellular toxicity.

References

-

The Importance of Formaldehyde-Donor Preservatives in Personal Care Products Source: Cosmetics & Toiletries URL:[Link]

-

Cosmetic Preservatives as Therapeutic Corneal and Scleral Tissue Cross-Linking Agents Source: Investigative Ophthalmology & Visual Science (ARVO Journals) URL:[Link]

-

Topical therapeutic corneal and scleral tissue cross-linking solutions: in vitro formaldehyde release studies using cosmetic preservatives Source: Bioscience Reports (Portland Press) URL:[Link]

Sources

Methodological & Application

HPLC method development for quantification of sodium;2-(hydroxymethylamino)acetate

-

Analyte: Sodium;2-(hydroxymethylamino)acetate.

-

Synonyms: Sodium N-(hydroxymethyl)glycinate, Suttocide A.[1][2]

-

Structure: The sodium salt of N-(hydroxymethyl)glycine. It's a derivative of the amino acid glycine.

-

Chemical Properties:

-

Polarity: Extremely high. It has a carboxylate group, an amino group, and a hydroxyl group. The PubChem entry for the parent acid, N-(hydroxymethyl)glycine, shows an XLogP3 of -3.7, indicating very high hydrophilicity.[3]

-

UV Absorbance: Lacks a significant chromophore. Most amino acids without aromatic rings only absorb at very short wavelengths (200-210 nm), which is impractical for selective and sensitive quantification.[4][5]

-

Volatility: It is a salt and non-volatile.[6][7] This is a key property for detection methods like ELSD and CAD.

-

-

-

Analytical Challenge: The combination of high polarity and lack of a UV chromophore makes quantification by standard reversed-phase HPLC with UV detection nearly impossible.

-

High Polarity: The analyte will have little to no retention on a standard C18 column, eluting in or near the solvent front.

-

No Chromophore: UV detection will lack the necessary sensitivity and selectivity.[5]

-

-

Method Development Strategy: Based on the challenges, the strategy must focus on two key areas:

-

Chromatographic Retention: Employ a technique suitable for highly polar compounds. The primary candidate is Hydrophilic Interaction Liquid Chromatography (HILIC) .[8][9][10][11][12] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This allows for the retention of very polar analytes that are not retained in reversed-phase chromatography.[8][12]

-

Detection: Use a detection method that does not rely on UV absorbance.

-

Universal Detectors: Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are excellent choices.[6][7][13][14][15] They work by nebulizing the eluent, evaporating the mobile phase, and detecting the remaining non-volatile analyte particles.[7][16] Both are compatible with the gradient elution often used in HILIC.[6][17] CAD is often considered to provide a more consistent response across a wider dynamic range than ELSD.[6]

-

Pre-column Derivatization: This is a classic approach for amino acid analysis.[5][18][19][20] The analyte is reacted with a tagging agent (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), Dansyl Chloride) to attach a fluorescent or UV-active group.[4][18][21] This allows for sensitive detection using standard fluorescence or UV detectors. The derivatized product is also typically more hydrophobic, making it suitable for reversed-phase HPLC.[19] This adds a sample preparation step but can offer very high sensitivity.[4]

-

-

-

Structure of the Application Note: I will structure the document logically, starting with the problem (analyte properties), presenting the strategic solutions (HILIC, universal detectors, derivatization), providing a detailed example protocol, and finishing with validation and troubleshooting. This follows the autonomous directive of the prompt.

-

Scientific Integrity (E-E-A-T):

-

Expertise: I will explain why HILIC is chosen over reversed-phase, detailing the partitioning mechanism.[8] I will compare and contrast ELSD and CAD.[6] I will discuss the pros and cons of derivatization vs. direct analysis.[18][20]

-

Trustworthiness: The protocol will be specific and include all necessary parameters. The validation section will be based on internationally recognized ICH Q2(R1) guidelines .[22][23]

-

Authoritative Grounding: I will cite sources for HILIC principles, detector mechanisms, derivatization chemistry, and validation standards.

-

-

Visualization & Formatting:

-

Tables: I will use tables for HPLC conditions, validation parameters, and troubleshooting.

-

Graphviz Diagrams: I will create:

-

A high-level workflow diagram for the entire method development process.

-

A decision tree diagram to guide the user in selecting the right analytical approach (HILIC/CAD vs. Derivatization/UV-Fluorescence).

-

-

Protocols: Step-by-step instructions will be clearly formatted.

-

This detailed plan, based on the initial search results, provides a clear path to creating the comprehensive and scientifically rigorous application note requested by the user. I have sufficient information to proceed with generating the full response without further searches.

Application Note: A Robust HPLC Method for the Quantification of Sodium 2-(hydroxymethylamino)acetate

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Sodium 2-(hydroxymethylamino)acetate. This compound, a derivative of the amino acid glycine, presents significant analytical challenges due to its high polarity and lack of a strong UV chromophore.[3][5] This guide details a strategic approach centered on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). An alternative strategy involving pre-column derivatization for use with UV or fluorescence detection is also discussed. The methodologies are designed to provide robust, accurate, and reproducible quantification suitable for research, quality control, and drug development environments.

Analyte Properties & Methodological Considerations

Sodium 2-(hydroxymethylamino)acetate, also known as Sodium N-(hydroxymethyl)glycinate, is a small, highly polar organic salt.[1][2] Its structure, derived from glycine, imparts several key physicochemical properties that dictate the analytical strategy:

-

High Polarity: The presence of a carboxylate anion, an amino group, and a hydroxyl group makes the molecule extremely hydrophilic. The parent acid has a calculated LogP of -3.7, confirming its preference for aqueous environments.[3] This property prevents adequate retention on traditional reversed-phase (e.g., C18) HPLC columns, where it would typically elute in the void volume.

-

Lack of Chromophore: The molecule does not possess any significant UV-absorbing functional groups (chromophores).[5] Direct analysis using standard UV-Vis detectors is therefore impractical, as it would suffer from poor sensitivity and selectivity, especially at low concentrations.[4]

-

Non-Volatile Nature: As a sodium salt, the analyte is non-volatile. This characteristic is a prerequisite for detection by aerosol-based detectors like CAD and ELSD, which rely on the evaporation of the mobile phase.[6][7]